1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate
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Overview
Description
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the pyridine ring, along with three phenyl groups at the 2, 4, and 6 positions The perchlorate anion is associated with the positively charged pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Pyridinium Salt: The starting material, 2,4,6-triphenylpyridine, is reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the 1-(2-hydroxypropyl)-2,4,6-triphenylpyridin-1-ium chloride.
Ion Exchange: The chloride ion is then exchanged with the perchlorate ion by treating the pyridinium chloride with a solution of sodium perchlorate. This results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: The major product would be 1-(2-oxopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate.
Reduction: The major product would be 1-(2-hydroxypropyl)-2,4,6-triphenyldihydropyridine.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Its potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-2,4,6-triphenylpyridin-1-ium perchlorate
- 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium chloride
- 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium bromide
Uniqueness
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility and reactivity compared to other similar compounds. Additionally, the hydroxypropyl group provides a site for further functionalization, making it a versatile intermediate in chemical synthesis.
Properties
IUPAC Name |
1-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-2-ol;perchlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NO.ClHO4/c1-20(28)19-27-25(22-13-7-3-8-14-22)17-24(21-11-5-2-6-12-21)18-26(27)23-15-9-4-10-16-23;2-1(3,4)5/h2-18,20,28H,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDGVNQEPCRKFB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O.[O-]Cl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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